“2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” is a chemical compound that contains an amino acid scaffold . It is also known as 2-N-Boc-Amino-thiazole-5-carboxylic acid .
The synthesis of compounds similar to “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . Another method involves the coupling of (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid with pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole (CDI), followed by 1,3,4-thiadiazole ring formation via diacylhydrazines derivative and deprotection .
The molecular structure of “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to a carboxylic acid group and a tert-butoxycarbonyl-protected amino group .
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
The molecular weight of “2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid” is 244.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the sources.
2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular formula CHNOS. This compound belongs to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines during reactions.
The compound is classified under various chemical databases, including PubChem and ChemBK, where it is cataloged with the CAS number 302964-02-9. It is primarily used in laboratory settings for research and development purposes, particularly in organic synthesis and pharmaceutical applications.
The synthesis of 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques like NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid features a thiazole ring with a carboxylic acid group at position 5 and a tert-butoxycarbonyl-amino group at position 2.
2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by both the thiazole ring's electronic properties and the functional groups present, making it versatile for various synthetic applications.
The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid primarily involves its interaction with biological targets:
Data on specific molecular targets remains limited but suggests potential applications in medicinal chemistry.
The compound is classified as an irritant under safety regulations, indicating that precautions should be taken when handling it. It is not listed as a carcinogen by major health organizations.
2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific uses:
Core Chemical Identity: This compound is systematically named as 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid, reflecting its dual functionalization: a carboxylic acid at C5 and a Boc-protected amine at C2 of the thiazole ring. Its molecular formula, C₉H₁₂N₂O₄S, implies a molecular weight of 244.27 g/mol, consistent across analytical certificates from major suppliers [2] [5] [9].
Synonym Diversity: The compound exhibits broad synonymy in chemical literature, including:
Structural Descriptors:
CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)O encodes the connectivity, confirming Boc attachment to the thiazole nitrogen [6] [7]. QNFLEDLPOVONCN-UHFFFAOYSA-N provides a unique structural fingerprint, enabling database searches [6] [7]. Table 1: Nomenclature and Identifiers
| Category | Value |
|---|---|
| IUPAC Name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol |
| CAS Registry | 302964-02-9 |
| Key Synonyms | 2-(Boc-amino)thiazole-5-carboxylic acid; 2-N-BOC-amino-thiazole-5-carboxylic acid |
| MDL Number | MFCD06796614 |
Physical Properties: The compound exists as a white to off-white crystalline solid, with a melting point range of 199–202°C [9]. It is air-sensitive, requiring storage under inert gas at <15°C to prevent degradation [2] [9].
Spectroscopic Profiles:
Solubility and Stability: Limited solubility in chloroform (slight heating), DMSO (sparingly), and methanol; decomposes under prolonged air exposure [9]. Computational models predict aqueous solubility of 1.13 mg/mL and a partition coefficient (LogP) of 1.39, reflecting moderate lipophilicity [7].
Table 2: Spectral Assignments and Physicochemical Data
| Technique | Key Assignments |
|---|---|
| ¹H-NMR | δ 1.33–1.35 (t-Bu, 9H), δ 7.85 (thiazole-H4, 1H) |
| IR (predicted) | 3320 cm⁻¹ (N-H), 1710 cm⁻¹ (acid C=O), 1695 cm⁻¹ (Boc C=O) |
| HPLC Purity | >98.0% (area%) |
| Solubility | DMSO (sparingly), chloroform (slight, heated), water: 1.13 mg/mL (calc.) |
| Storage | Inert atmosphere, <15°C, desiccated |
Positional Isomerism: The C5-carboxyl derivative contrasts sharply with the C4-carboxyl isomer (CAS 83673-98-7). The C4 isomer exhibits a higher melting point (250–252°C) due to enhanced crystal packing efficiency, while the C5 isomer’s asymmetric charge distribution lowers its melting point to 199–202°C [9] [10]. Electronic differences are pronounced: the C5-carboxyl group withdraws electrons more effectively from the thiazole ring, reducing basicity at N3 compared to C4-substituted analogs [8].
Boc Group Electronic Effects: Computational analyses reveal the Boc moiety’s carbonyl oxygen delocalizes the thiazole nitrogen’s lone pair, decreasing electron density at C2. This is evidenced by:
Reactivity Implications: Electronic modulation by the C5-carboxyl group enhances electrophilic substitution resistance but facilitates directed metalation at C4. In diastereoselective reductions of ketimines derived from this compound, L-Selectride® achieves >98% de for R = Me, i-Pr, or Bzl, whereas steric hindrance from the t-Bu group lowers selectivity due to unfavorable transition states [8].
Table 3: Substituent Effects on Thiazole Derivatives
| Structural Feature | Impact on Properties | Example |
|---|---|---|
| C5- vs. C4-carboxyl | Lower melting point in C5 isomer; enhanced electron withdrawal | MP: 199–202°C (C5) vs. 250–252°C (C4) [9] [10] |
| Boc at C2 | Reduced ring basicity; upfield shift of t-Bu NMR signals | δ 1.33 ppm (C5-Boc) vs. δ 1.45 ppm (non-carboxylated) [8] |
| Steric Bulk (R-groups) | High diastereoselectivity with R = Me/Bzl; low selectivity for R = t-Bu in reductions [8] | >98% de (R = Me) vs. ~50% de (R = t-Bu) |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8